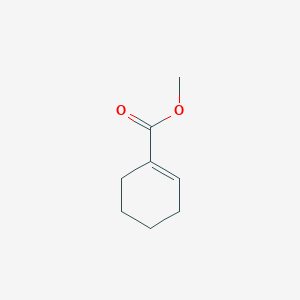
Methyl 1-cyclohexene-1-carboxylate
Cat. No. B102840
Key on ui cas rn:
18448-47-0
M. Wt: 140.18 g/mol
InChI Key: KXPWRCPEMHIZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04249015
Procedure details


1-(2-Cyclohexen-1-yl)-2,2,2-trichloroethanol (20 g; 87.3 m. moles) was added to a solution of cupric chloride dihydrate (0.25 g; 1.47 m. moles) and a 1,10-phenanthroline hydrate (0.75 g; 3.8 m. moles) in methanol (150 ml). A rapid stream of oxygen was passed through the vigorously stirred solution and a solution of sodium (2.5 g; 108.5 m. moles) in methanol (50 ml) was added over a period of 41/4 hours. A solution of cupric chloride dihydrate (0.125 g; 0.733 m. moles) and 1,10-phenanthroline hydrate (0.375 g; 1.9 m. moles) in methanol (10 ml) was then added and the reaction allowed to proceed for a further 11/4 hours at a temperature of 20°-25° C. The reaction mixture was poured into ice-cold dilute hydrochloric acid, extracted with ether (4×100 ml) and the combined extracts washed twice with dilute aqueous sodium carbonate. The dried (MgSO4) extract was evaporated and the residue distilled to give a mixture of methyl 2-cyclohexene-1-carboxylate and methyl 1-cyclohexene-1-carboxylate (7.2 g; yield 59%), b.p. 80°-85° C./12 mm, containing about 90% of the former as indicated by G.L.C.

Name
1-(2-Cyclohexen-1-yl)-2,2,2-trichloroethanol
Quantity
20 g
Type
reactant
Reaction Step Two

[Compound]
Name
cupric chloride dihydrate
Quantity
0.25 g
Type
reactant
Reaction Step Two



[Compound]
Name
41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
cupric chloride dihydrate
Quantity
0.125 g
Type
reactant
Reaction Step Five





Yield
59%
Identifiers


|
REACTION_CXSMILES
|
C1(C(O)C(Cl)(Cl)Cl)CCCC=C1.O=O.[Na].[CH:16]1([C:22]([O:24][CH3:25])=[O:23])[CH2:21][CH2:20][CH2:19][CH:18]=[CH:17]1>CO.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[C:16]1([C:22]([O:24][CH3:25])=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH:17]=1 |f:5.6,^1:14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Step Two
|
Name
|
1-(2-Cyclohexen-1-yl)-2,2,2-trichloroethanol
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CCCC1)C(C(Cl)(Cl)Cl)O
|
[Compound]
|
Name
|
cupric chloride dihydrate
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Four
Step Five
[Compound]
|
Name
|
cupric chloride dihydrate
|
|
Quantity
|
0.125 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0.375 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CCCC1)C(=O)OC
|
Step Seven
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a temperature of 20°-25° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured into ice-cold dilute hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (4×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts washed twice with dilute aqueous sodium carbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The dried (MgSO4)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CCCCC1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.2 g | |
| YIELD: PERCENTYIELD | 59% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
